Boc-Nle-OH
Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-norleucine: , commonly known as Boc-Nle-OH, is a derivative of the amino acid norleucine. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Boc-Nle-OH typically begins with L-norleucine.
Protection of the Amino Group: The amino group of L-norleucine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection reaction.
Automated Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-Nle-OH can undergo substitution reactions where the Boc protecting group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free L-norleucine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection under mild conditions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of norleucine can be obtained.
Deprotection Product: The primary product of deprotection is L-norleucine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Nle-OH is extensively used in the synthesis of peptides, particularly in the solid-phase peptide synthesis method.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism:
Protection of Amino Group: The Boc group protects the amino group of norleucine during chemical reactions, preventing unwanted side reactions.
Deprotection: Under acidic conditions, the Boc group is removed, revealing the free amino group for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Boc-Nle-OH is involved in pathways related to peptide bond formation and modification.
Comparison with Similar Compounds
Boc-Leu-OH: N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine
Boc-Ile-OH: N-[(1,1-Dimethylethoxy)carbonyl]-L-isoleucine
Boc-Val-OH: N-[(1,1-Dimethylethoxy)carbonyl]-L-valine
Comparison:
Structural Similarity: All these compounds have a Boc protecting group attached to different amino acids.
Functional Differences: The side chains of the amino acids differ, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297088 | |
Record name | N-tert-Butoxycarbonyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-28-0 | |
Record name | N-tert-Butoxycarbonyl-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6404-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butoxycarbonyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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